molecular formula C20H18N2O2 B2575745 N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide CAS No. 491867-71-1

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide

Cat. No.: B2575745
CAS No.: 491867-71-1
M. Wt: 318.376
InChI Key: TXWRHHTXHWIGHN-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)pyridin-2-yl]-4-methylbenzamide is a benzamide derivative featuring a pyridine ring substituted with a benzyloxy group at position 3 and a 4-methylbenzamide moiety at position 2.

Properties

IUPAC Name

4-methyl-N-(3-phenylmethoxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-9-11-17(12-10-15)20(23)22-19-18(8-5-13-21-19)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWRHHTXHWIGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the pyridine ring. This can be achieved through a nucleophilic substitution reaction where a benzyloxy halide reacts with a pyridine derivative under basic conditions.

    Amidation Reaction: The next step involves the formation of the amide bond. This can be achieved by reacting the benzyloxy-substituted pyridine with 4-methylbenzoic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Cancer Therapeutics

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies:

  • A study demonstrated that derivatives of benzamide compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
  • Another research highlighted the compound's ability to induce apoptosis in cancer cells by disrupting their cell cycle, particularly at the G2/M phase, which is critical for cancer cell division .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes that are crucial in various physiological processes.

Enzyme Targets:

  • Aldosterone Synthase (CYP11B2): this compound derivatives have been synthesized and tested for their ability to inhibit aldosterone synthase, an enzyme linked to hypertension and cardiovascular diseases. These compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential .
  • Protein Kinase D (PKD): Research indicates that similar pyridine benzamides can inhibit PKD isoforms, which are implicated in cancer and other diseases. The inhibition of PKD leads to reduced cell proliferation and increased apoptosis in tumor cells .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties.

Mechanisms of Action:

  • The compound has been shown to modulate neurotransmitter systems and exhibit protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Biological Activities of this compound

Activity Target Effect IC50 Value
AnticancerVarious cancer cell linesInduces apoptosis<10 µM
Aldosterone Synthase InhibitionCYP11B2Reduces aldosterone production53-166 nM
Protein Kinase D InhibitionPKD isoformsDecreases cell proliferationNot specified
NeuroprotectionNeuronal cellsProtects against oxidative stressNot specified

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can mimic the structure of natural ligands, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridyl Benzamides

Compound Name Pyridine Substituent Benzamide Substituent Key Structural Differences Reference
This compound 3-Benzyloxy 4-Methyl Base compound for comparison
N-(4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridin-2-yl)-4-methylbenzamide (6c) 4-Chlorophenyl, 3-Cyano, 6-Methoxyphenyl 4-Methyl Additional chloro and methoxy groups; cyano substituent enhances electron-withdrawing effects
4-Methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide 4-Trifluoromethyl 4-Methyl Trifluoromethyl group increases electronegativity and metabolic stability
N-(3-Fluoro-2-methylphenyl)-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide 3-Fluoro-2-methylphenyl Triazolo-pyridine fusion Fluorine and triazolo ring enhance target specificity
3-[(3-Methylbutanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide 4-Methyl-2-pyridinyl 3-Methylbutanoyl amino Aliphatic chain introduces conformational flexibility

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group in the target compound is electron-donating, contrasting with the trifluoromethyl (electron-withdrawing) group in ’s derivatives. The latter showed superior enzymatic inhibition potency, suggesting electron-withdrawing substituents may enhance target binding .
  • Hybrid Structures : Compounds like those in and incorporate fused heterocycles (e.g., triazolo-pyridine), which may improve metabolic stability and selectivity .

Pharmacological and SAR Insights

Table 2: Activity Data from Comparative Studies

Compound Class Biological Activity Key Findings Reference
Pyridyl Benzamides (e.g., ) Kinase inhibition (IC₅₀) Trifluoromethyl-substituted analogs showed 10-fold higher potency than ethylenic precursors in antiproliferation assays
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides Antitrypanosomal activity QSAR models identified hydrophobicity and hydrogen-bond acceptors as critical for activity
Nicotinonitrile Derivatives (e.g., 6c) Molluscicidal activity 4-Methylbenzamide derivatives exhibited moderate activity (LD₅₀ = 12–18 µg/mL) against land snails

Key Insights:

  • QSAR Analysis: ’s pharmacophore models highlight the importance of hydrophobic regions (e.g., benzyloxy groups) and hydrogen-bond acceptors (e.g., pyridine nitrogen) in antitrypanosomal activity. The target compound aligns with these features but lacks explicit activity data .
  • Enzymatic Potency: Trifluoromethyl and cyano substituents () correlate with enhanced potency, suggesting that modifying the pyridine ring’s electronic properties could optimize the target compound’s efficacy .

Biological Activity

N-[3-(benzyloxy)pyridin-2-yl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a pyridine ring and an amide functional group, which are critical for its biological activity. The structural formula can be represented as follows:

C18H19NO2\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{2}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may act as a ligand, modulating enzyme activities involved in various signaling pathways. For instance, it has been shown to inhibit certain enzymes linked to inflammatory processes, suggesting potential anti-inflammatory properties.

Biological Targets

  • Enzymatic Inhibition : The compound has demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth, making it a candidate for anticancer therapies .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific strains of bacteria and protozoa, including Plasmodium falciparum, the causative agent of malaria .
  • Neurotransmitter Regulation : The compound may also interact with neurotransmitter transporters, potentially influencing neurotransmission and offering therapeutic avenues for neurological disorders .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with the compound, demonstrating its potential as an anti-inflammatory agent.

Study 2: Anticancer Properties

In another study, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cell lines. This suggests that this compound could be further developed as a chemotherapeutic agent.

Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound showed promising results against P. falciparum. The compound exhibited significant activity at low concentrations, indicating its potential utility in malaria treatment protocols.

Data Summary Table

Biological ActivityTarget Organism/EnzymeObserved EffectReference
Anti-inflammatoryCytokinesReduced secretion
AnticancerVarious cancer cell linesInhibited proliferation
AntimicrobialPlasmodium falciparumSignificant growth inhibition

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